molecular formula C5H7F2NO B1469454 4-(Difluoromethyl)pyrrolidin-2-one CAS No. 1803589-29-8

4-(Difluoromethyl)pyrrolidin-2-one

Cat. No.: B1469454
CAS No.: 1803589-29-8
M. Wt: 135.11 g/mol
InChI Key: OCJFFBJHASDJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with a difluoromethyl group attached to the fourth carbon

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with prolyl-tRNA synthetase, an enzyme involved in protein synthesis . This interaction is significant as it can inhibit the enzyme’s activity, thereby affecting protein synthesis. Additionally, this compound has shown potential in binding to other biomolecules, altering their conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the growth and proliferation of various cell types, including cancer cells . By altering gene expression, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Furthermore, its impact on cellular metabolism can lead to changes in energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with prolyl-tRNA synthetase inhibits the enzyme’s function, leading to a decrease in protein synthesis . Additionally, this compound can modulate gene expression by binding to transcription factors or DNA, influencing the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors can lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing tumor growth in cancer models At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can be transported into cells via specific membrane transporters, influencing its intracellular concentration and activity. Additionally, binding to plasma proteins can affect its distribution in the body, impacting its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, its presence in the cytoplasm can affect various signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyrrolidin-2-one typically involves the difluoromethylation of pyrrolidin-2-one derivatives. One common method includes the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves N-alkylation followed by in situ hydrolysis and decarboxylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-free methods is preferred to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated derivatives, oxidized lactams, and substituted pyrrolidinones .

Scientific Research Applications

4-(Difluoromethyl)pyrrolidin-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolone derivatives

Comparison: 4-(Difluoromethyl)pyrrolidin-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a superior scaffold for drug design and other applications .

Properties

IUPAC Name

4-(difluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)3-1-4(9)8-2-3/h3,5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFFBJHASDJJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803589-29-8
Record name 4-(difluoromethyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)pyrrolidin-2-one
Reactant of Route 2
4-(Difluoromethyl)pyrrolidin-2-one
Reactant of Route 3
4-(Difluoromethyl)pyrrolidin-2-one
Reactant of Route 4
4-(Difluoromethyl)pyrrolidin-2-one
Reactant of Route 5
4-(Difluoromethyl)pyrrolidin-2-one
Reactant of Route 6
4-(Difluoromethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.